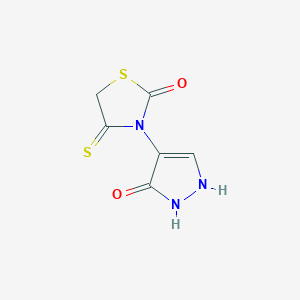
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one is a heterocyclic compound that features both pyrazole and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole and thiazolidinone derivatives.
Scientific Research Applications
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-one
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-thione
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-thioxothiazolidin-2-sulfone
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both pyrazole and thiazolidinone rings. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds.
Properties
Molecular Formula |
C6H5N3O2S2 |
|---|---|
Molecular Weight |
215.3 g/mol |
IUPAC Name |
3-(3-oxo-1,2-dihydropyrazol-4-yl)-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C6H5N3O2S2/c10-5-3(1-7-8-5)9-4(12)2-13-6(9)11/h1H,2H2,(H2,7,8,10) |
InChI Key |
KZDCLIPGQXRMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)N(C(=O)S1)C2=CNNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)


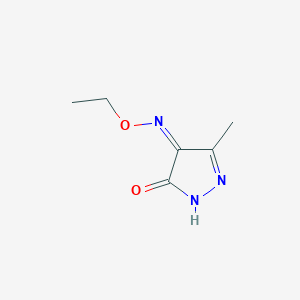
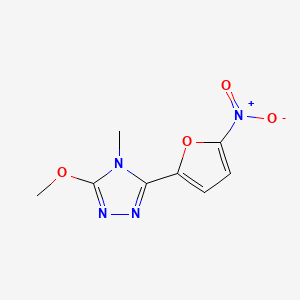
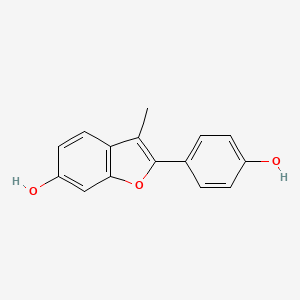
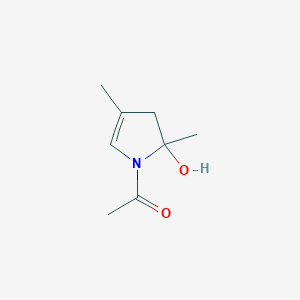
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)


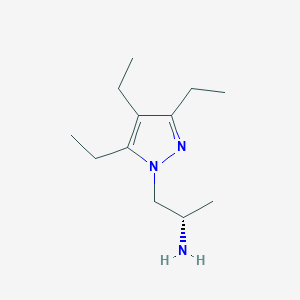
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12877692.png)
